molecular formula C17H23NO4 B2968330 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7,8,9-tetrahydro-5H-benzo[7]annulene-3-carboxylic acid CAS No. 2243514-47-6

6-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7,8,9-tetrahydro-5H-benzo[7]annulene-3-carboxylic acid

Cat. No.: B2968330
CAS No.: 2243514-47-6
M. Wt: 305.374
InChI Key: FYFIUYBRPATIEC-UHFFFAOYSA-N
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Description

This compound (hereafter referred to as the "target molecule") is a bicyclic organic molecule featuring a benzo[7]annulene core with two key functional groups: a tert-butoxycarbonyl (Boc)-protected amine at position 6 and a carboxylic acid at position 3. Its molecular formula is C17H23NO4, with a molecular weight of 305.38 g/mol .

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]-6,7,8,9-tetrahydro-5H-benzo[7]annulene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-14-6-4-5-11-7-8-12(15(19)20)9-13(11)10-14/h7-9,14H,4-6,10H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFIUYBRPATIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC2=C(C1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7,8,9-tetrahydro-5H-benzo annulene-3-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H21N1O4C_{15}H_{21}N_{1}O_{4}, with a molecular weight of approximately 281.34 g/mol. The structure features a benzo annulene core with various functional groups that enhance its reactivity and solubility.

Key Properties

PropertyValue
Molecular Weight281.34 g/mol
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5

Biological Activity

Research indicates that compounds similar to 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7,8,9-tetrahydro-5H-benzo annulene-3-carboxylic acid exhibit significant biological activities, particularly in the fields of oncology and neuropharmacology.

Anticancer Activity

Pyrrolobenzodiazepines, a class to which this compound belongs, have been shown to possess potent anticancer properties. Studies indicate that they can induce apoptosis in cancer cells through various mechanisms:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : It may inhibit topoisomerases, enzymes crucial for DNA unwinding during replication.
  • Cell Cycle Arrest : Research has demonstrated that these compounds can cause cell cycle arrest at the G2/M phase.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating strong cytotoxic effects .

Neuropharmacological Effects

There is emerging evidence suggesting that this compound may also influence neuropharmacological pathways. Preliminary studies have indicated potential anxiolytic and antidepressant effects:

  • Serotonin Receptor Modulation : The compound may interact with serotonin receptors, which are pivotal in mood regulation.
  • Neuroprotective Properties : Animal studies have shown that similar compounds can protect neuronal cells from oxidative stress.

The biological activity of 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7,8,9-tetrahydro-5H-benzo annulene-3-carboxylic acid is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The presence of functional groups allows for effective binding to enzymes involved in cancer progression.
  • Receptor Interaction : Its structural similarity to known ligands enables it to modulate receptor activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers and Functional Group Variations

8-{[(tert-Butoxy)carbonyl]amino}-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic Acid
  • Key Differences : The Boc-protected amine is at position 8 instead of 6, and the carboxylic acid is at position 2 rather than 3.
  • Implications : Positional isomerism can alter steric and electronic environments, affecting receptor binding in pharmacological contexts. The carboxylic acid’s position may influence hydrogen-bonding interactions in crystal structures .
3-Methoxy-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl Acetate
  • Key Differences : Contains a methoxy group at position 3, a ketone (5-oxo), and an acetate ester at position 2.
  • Implications: The ketone increases electrophilicity compared to the target molecule’s carboxylic acid.

Substituent and Protecting Group Variations

2-Methylallyl 6-((tert-Butyldiphenylsilyl)ethynyl)-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate
  • Key Differences : A tert-butyldiphenylsilyl (TBDPS)-protected ethynyl group replaces the Boc-protected amine, and a ketone (5-oxo) is present.
  • Implications : The TBDPS group offers orthogonal protection compared to Boc, enabling sequential deprotection strategies. The ethynyl group allows for click chemistry applications, which the target molecule lacks .
3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine
  • Key Differences : Features an unprotected amine at position 6 and a methoxy group at position 3.
  • Implications : The free amine increases reactivity but reduces stability under acidic conditions. The absence of a carboxylic acid limits its utility in pH-dependent solubility applications .

Reactivity and Functionalization Potential

7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene
  • Key Differences : A bromomethyl group at position 7 replaces the Boc and carboxylic acid moieties.
  • Implications : The bromine atom enables nucleophilic substitution (e.g., Suzuki coupling), making this compound a versatile intermediate. In contrast, the target molecule’s carboxylic acid is better suited for amide bond formation .
6,7-Dihydro-5H-benzo[7]annulen-2-amine Hydrochloride
  • Key Differences : An amine hydrochloride salt at position 2 with a partially unsaturated core.
  • Implications : The hydrochloride salt improves aqueous solubility but may degrade under basic conditions. The unsaturated core alters conjugation and electronic properties compared to the fully saturated target molecule .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Properties/Applications
Target Molecule C17H23NO4 Boc-protected amine, carboxylic acid 305.38 Stable intermediate, conjugation-ready
8-{[(tert-Butoxy)carbonyl]amino}-...-2-carboxylic acid C17H23NO4 Boc-protected amine (position 8), COOH 305.38 Positional isomer for structure-activity studies
3-Methoxy-5-oxo-...-2-yl Acetate C16H18O5 Methoxy, ketone, acetate ester 290.31 Lipophilic prodrug candidate
2-Methylallyl 6-((TBDPS)ethynyl)-5-oxo-...carboxylate C29H34O3Si TBDPS-ethynyl, ketone, ester 470.66 Click chemistry applications
7-(Bromomethyl)-...annulene C12H15Br Bromomethyl 239.15 Nucleophilic substitution reactions
6,7-Dihydro-5H-benzo[7]annulen-2-amine HCl C8H8O5 Amine hydrochloride 184.15 High aqueous solubility, unstable in base

Research Findings and Implications

Stability and Reactivity : The Boc group in the target molecule provides stability under basic conditions, whereas analogues with silyl ethers (e.g., TBDPS) or free amines are more labile .

Solubility : Carboxylic acid-containing derivatives (target molecule and positional isomer) exhibit higher water solubility than esters or ethers .

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